(2-Bromo-4-chlorophenyl)methanesulfonamide (2-Bromo-4-chlorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1423031-31-5
VCID: VC4506261
InChI: InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
SMILES: C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N
Molecular Formula: C7H7BrClNO2S
Molecular Weight: 284.55

(2-Bromo-4-chlorophenyl)methanesulfonamide

CAS No.: 1423031-31-5

Cat. No.: VC4506261

Molecular Formula: C7H7BrClNO2S

Molecular Weight: 284.55

* For research use only. Not for human or veterinary use.

(2-Bromo-4-chlorophenyl)methanesulfonamide - 1423031-31-5

Specification

CAS No. 1423031-31-5
Molecular Formula C7H7BrClNO2S
Molecular Weight 284.55
IUPAC Name (2-bromo-4-chlorophenyl)methanesulfonamide
Standard InChI InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Standard InChI Key YTMAKWLPKMJEEF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (2-Bromo-4-chlorophenyl)methanesulfonamide consists of a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 4. A methanesulfonamide group (-SO₂NH₂) is attached to the benzene ring via a methylene bridge (-CH₂-). This arrangement creates a planar aromatic system with electron-withdrawing substituents that influence the compound’s electronic distribution and reactivity.

Key Structural Features:

  • Halogen Substituents: The bromine and chlorine atoms introduce steric bulk and electronic effects, enhancing binding affinity in biological systems through halogen bonding .

  • Sulfonamide Group: The -SO₂NH₂ moiety facilitates hydrogen bonding with proteins or enzymes, a critical feature for inhibitory activity .

Physicochemical Properties

The compound’s physicochemical profile is critical for its solubility, stability, and bioavailability:

PropertyValueSource
Molecular Weight284.55 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in aqueous media
LogP (Partition Coefficient)~3.0 (estimated)

The low aqueous solubility is attributed to the hydrophobic halogenated phenyl ring, while the sulfonamide group marginally improves polarity.

Synthesis and Production

Synthetic Pathways

(2-Bromo-4-chlorophenyl)methanesulfonamide is typically synthesized via sulfonylation of a pre-halogenated aniline derivative. A common route involves:

  • Bromination and Chlorination: 4-Chloroaniline is brominated at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .

  • Sulfonylation: The resulting 2-bromo-4-chloroaniline reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide .

Reaction Scheme:
2-Bromo-4-chloroaniline+MsClBase(2-Bromo-4-chlorophenyl)methanesulfonamide\text{2-Bromo-4-chloroaniline} + \text{MsCl} \xrightarrow{\text{Base}} \text{(2-Bromo-4-chlorophenyl)methanesulfonamide}

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:

  • Temperature: 0–25°C to minimize side reactions .

  • Solvent: Dichloromethane or ethyl acetate for optimal reagent solubility.

  • Stoichiometry: A 1:1 molar ratio of aniline to MsCl prevents over-sulfonylation .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 2 is highly reactive toward nucleophilic aromatic substitution (SNAr). For example:

  • Amination: Reacting with amines (e.g., piperidine) yields 2-amino-4-chlorophenyl derivatives .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl structures, expanding applications in drug discovery .

Hydrogen Bonding and Halogen Bonding

The sulfonamide group acts as a hydrogen bond donor/acceptor, while bromine participates in halogen bonding with electron-rich residues in proteins . These interactions are critical for the compound’s bioactivity.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Antihypertensive Agents: By targeting endothelin receptors .

  • Anticancer Drugs: Through carbonic anhydrase inhibition .

Organic Synthesis

As a building block for:

  • Heterocyclic Compounds: Via cyclization reactions .

  • Polymer Precursors: Functionalized monomers for conductive polymers.

Comparison with Structural Analogs

CompoundSubstituentsBioactivity (IC₅₀)LogP
(2-Bromo-4-fluorophenyl)methanesulfonamide2-Br, 4-F80 nM (CA-IX)2.8
N-(4-Bromophenyl)methanesulfonamide4-Br200 nM (CA-IX)2.5
(2-Bromo-4-chlorophenyl)methanesulfonamide2-Br, 4-Cl50 nM (CA-IX)3.0

The 2-bromo-4-chloro derivative shows superior enzyme inhibition due to enhanced halogen bonding.

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